molecular formula C10H15BO3 B1316095 3,5-Dimethyl-4-ethoxyphenylboronic acid CAS No. 850568-59-1

3,5-Dimethyl-4-ethoxyphenylboronic acid

Cat. No.: B1316095
CAS No.: 850568-59-1
M. Wt: 194.04 g/mol
InChI Key: FMJASQDMWVBTOJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-ethoxyphenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an ethoxy group and two methyl groups attached to a phenyl ring, along with a boronic acid functional group. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-ethoxyphenylboronic acid typically involves the reaction of 4-ethoxy-3,5-dimethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-ethoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products. This compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from the reactions of this compound include biaryl compounds, substituted alkenes, and various oxidized or reduced derivatives, depending on the specific reaction conditions.

Scientific Research Applications

3,5-Dimethyl-4-ethoxyphenylboronic acid has numerous applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and molecular probes.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-ethoxyphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid functional group plays a crucial role in stabilizing the intermediate species and facilitating the transmetalation process.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxy-3,5-dimethylphenyl)boronic acid
  • (4-Hydroxy-3,5-dimethylphenyl)boronic acid
  • (4-Butoxy-3,5-dimethylphenyl)boronic acid

Uniqueness

3,5-Dimethyl-4-ethoxyphenylboronic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other similar compounds. The ethoxy group provides a balance between electron-donating and steric effects, making this compound particularly effective in certain cross-coupling reactions.

Properties

IUPAC Name

(4-ethoxy-3,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-4-14-10-7(2)5-9(11(12)13)6-8(10)3/h5-6,12-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJASQDMWVBTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)OCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584430
Record name (4-Ethoxy-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-59-1
Record name (4-Ethoxy-3,5-dimethylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethoxy-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethyl-4-ethoxybenzeneboronic acid
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